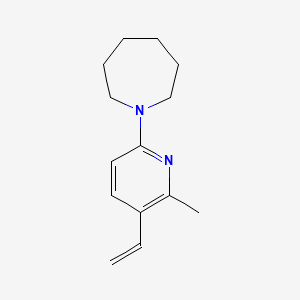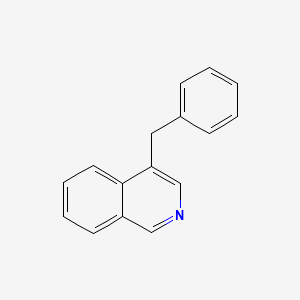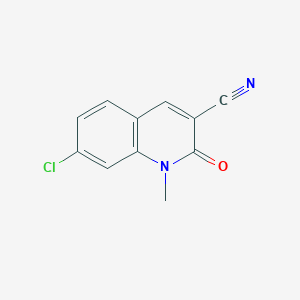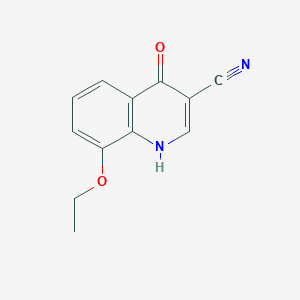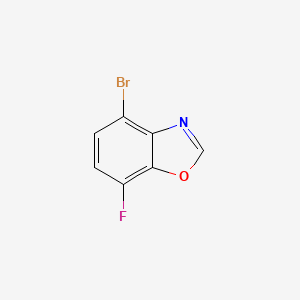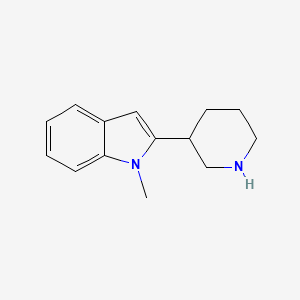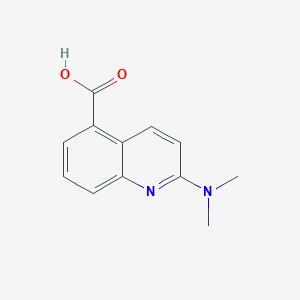
2-(Dimethylamino)quinoline-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 2-(dimetilamino)quinolina-5-carboxílico es un compuesto aromático heterocíclico que pertenece a la familia de las quinolinas. Los derivados de la quinolina son conocidos por sus diversas actividades biológicas y se han estudiado ampliamente por sus posibles aplicaciones en química medicinal. La presencia de un grupo dimetilamino en la segunda posición y un grupo ácido carboxílico en la quinta posición del anillo de quinolina confiere propiedades químicas y biológicas únicas a este compuesto.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de ácido 2-(dimetilamino)quinolina-5-carboxílico se puede lograr a través de varias rutas sintéticas. Un método común implica la ciclación de precursores apropiados en condiciones de reacción específicas. Por ejemplo, la síntesis de Friedländer es un método bien conocido para construir derivados de quinolina. Este método generalmente involucra la condensación de derivados de anilina con compuestos carbonílicos en presencia de catalizadores ácidos o básicos .
Otro enfoque involucra el uso de reacciones catalizadas por metales de transición, como reacciones de acoplamiento cruzado catalizadas por paladio.
Métodos de producción industrial
La producción industrial de ácido 2-(dimetilamino)quinolina-5-carboxílico a menudo implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El uso de reactores de flujo continuo y plataformas de síntesis automatizadas puede mejorar la eficiencia y la escalabilidad del proceso de producción. Además, los principios de la química verde, como el uso de disolventes y catalizadores ambientalmente benignos, se están adoptando cada vez más en la síntesis industrial para minimizar el impacto ambiental .
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido 2-(dimetilamino)quinolina-5-carboxílico puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar derivados de ácido quinolina-5-carboxílico.
Reducción: Las reacciones de reducción pueden conducir a la formación de derivados de quinolina reducidos.
Sustitución: Las reacciones de sustitución electrófila y nucleófila pueden introducir diferentes grupos funcionales en el anillo de quinolina.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: A menudo se utilizan agentes reductores como borohidruro de sodio y hidruro de aluminio y litio.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación de ácido 2-(dimetilamino)quinolina-5-carboxílico puede producir ácido quinolina-5-carboxílico, mientras que las reacciones de sustitución pueden producir una variedad de derivados de quinolina funcionalizados .
Aplicaciones Científicas De Investigación
El ácido 2-(dimetilamino)quinolina-5-carboxílico tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Biología: El compuesto se utiliza en el estudio de procesos biológicos y como una sonda para investigar las actividades enzimáticas y las interacciones de los receptores.
Industria: El compuesto se utiliza en el desarrollo de colorantes, pigmentos y otros productos químicos industriales.
Mecanismo De Acción
El mecanismo de acción del ácido 2-(dimetilamino)quinolina-5-carboxílico implica su interacción con objetivos moleculares y vías específicas. El compuesto puede unirse a enzimas, receptores y otras biomoléculas, modulando sus actividades y conduciendo a varios efectos biológicos. Por ejemplo, se sabe que los derivados de la quinolina inhiben la actividad de ciertas enzimas involucradas en la replicación y reparación del ADN, lo que las convierte en posibles candidatas para la terapia contra el cáncer .
Comparación Con Compuestos Similares
Compuestos similares
Ácido quinolina-5-carboxílico: Carece del grupo dimetilamino, lo que da como resultado diferentes propiedades químicas y biológicas.
Ácido 2-aminoquinolina-5-carboxílico: Contiene un grupo amino en lugar de un grupo dimetilamino, lo que lleva a variaciones en la reactividad y la actividad biológica.
Ácido 2-(metilamino)quinolina-5-carboxílico: Tiene un solo grupo metilo unido al grupo amino, lo que afecta su comportamiento químico e interacciones biológicas.
Unicidad
El ácido 2-(dimetilamino)quinolina-5-carboxílico es único debido a la presencia de los grupos dimetilamino y ácido carboxílico, que confieren una reactividad química y una actividad biológica distintas. La combinación de estos grupos funcionales permite modificaciones y aplicaciones versátiles en varios campos de investigación e industria .
Propiedades
Fórmula molecular |
C12H12N2O2 |
|---|---|
Peso molecular |
216.24 g/mol |
Nombre IUPAC |
2-(dimethylamino)quinoline-5-carboxylic acid |
InChI |
InChI=1S/C12H12N2O2/c1-14(2)11-7-6-8-9(12(15)16)4-3-5-10(8)13-11/h3-7H,1-2H3,(H,15,16) |
Clave InChI |
VXZWALNXRXPSLU-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=NC2=CC=CC(=C2C=C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


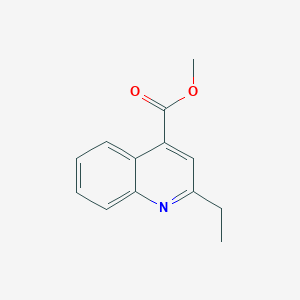


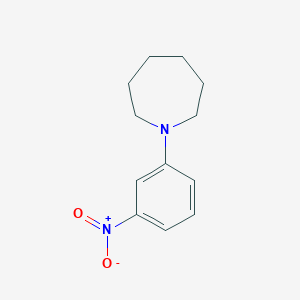
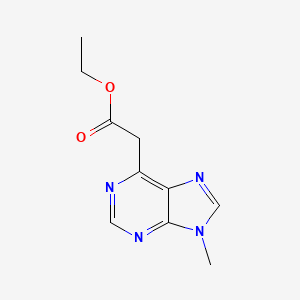


![6-(2-Phenylethyl)-1-oxa-6-azaspiro[2.5]octane](/img/structure/B11886289.png)
